

Application Notes and Protocols for Measuring Neutrophil Alkaline Phosphatase (NAP) Enzyme Activity

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil Alkaline Phosphatase (NAP), also known as Leukocyte Alkaline Phosphatase (LAP), is an enzyme located within the cytoplasm of mature neutrophils.[1] The measurement of NAP activity is a valuable diagnostic tool in hematology, offering insights into the maturity and functional status of neutrophils.[1] Historically, the NAP score has been crucial in differentiating chronic myeloid leukemia (CML), which is characterized by a very low NAP score, from a leukemoid reaction (a benign, reactive increase in white blood cells) where the score is typically elevated.[1][2] Beyond this, NAP activity is also modulated in various other conditions, including polycythemia vera, infections, and inflammatory states.[1][3]

These application notes provide detailed protocols for the two primary methods of measuring **NAP** activity: a semi-quantitative cytochemical staining method (**NAP** or LAP score) and a quantitative enzyme-linked immunosorbent assay (ELISA).

Methods for Measuring NAP Activity

There are two main approaches to quantify Neutrophil Alkaline Phosphatase activity:

Cytochemical Staining (NAP/LAP Score): This is a semi-quantitative method that involves
the microscopic assessment of NAP activity in individual neutrophils on a peripheral blood



smear. The intensity of the stain within each neutrophil is graded, and a score is calculated by summing the scores of 100 neutrophils.[1] This method provides a rapid and cost-effective assessment of **NAP** activity.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a quantitative method that measures
the concentration of NAP in a sample, such as serum, plasma, or other biological fluids.[4][5]
ELISA offers a more objective and precise measurement of total NAP concentration
compared to the semi-quantitative scoring method.

Protocol 1: Cytochemical Staining for NAP Score

This protocol describes the cytochemical staining method for determining the Neutrophil Alkaline Phosphatase (NAP) or Leukocyte Alkaline Phosphatase (LAP) score.

Principle

The cytochemical method for **NAP** activity is based on a diazotization-coupling principle. At an alkaline pH (9.2-9.8), the alkaline phosphatase enzyme present in neutrophils hydrolyzes a substrate, **Nap**hthol AS-BI Phosphoric Acid, to release α -**nap**hthol. This α -**nap**hthol then couples with a stable diazonium salt (e.g., Fast Blue BB salt) to form an insoluble, colored precipitate at the site of enzyme activity within the neutrophil cytoplasm.[6][7] The intensity of the colored precipitate is proportional to the enzyme activity. The nuclei of the cells are then counterstained for better visualization.

Materials and Reagents

- Fresh peripheral blood smears (prepared from capillary blood or fresh anticoagulated blood;
 do not use old anticoagulated blood as enzyme activity may be reduced)[8]
- Fixative solution (e.g., 10% formaldehyde in methanol)[9]
- Alkaline phosphatase substrate solution (e.g., Naphthol AS-BI phosphate solution)[6][9]
- Diazonium salt (e.g., Fast Blue BB salt)[10][11]
- Buffer solution (e.g., Tris buffer, pH 9.2-9.8)
- Counterstain (e.g., Neutral Red or Hematoxylin)[6][9]



- Distilled or deionized water
- Microscope slides and coverslips
- Staining jars or a staining rack
- · Microscope with oil immersion objective

Experimental Protocol

- Smear Preparation: Prepare thin, even peripheral blood smears and allow them to air dry completely. Fresh smears are recommended as enzyme activity can decrease over time.[8]
- Fixation: Fix the dried smears in the fixative solution for 30-60 seconds at room temperature. [6] Rinse gently with distilled water and allow to air dry.
- Staining Solution Preparation (Working Solution):
 - This step may vary depending on the specific kit or reagents used. A typical procedure involves mixing the diazonium salt with the alkaline phosphatase substrate solution just before use.[6]
 - For example, mix a vial of diazonium salt reagent with a bottle of the alkaline phosphatase substrate solution.[9] The resulting working solution should be used within a short period (e.g., 10-30 minutes).[8]
- Staining: Immerse the fixed smears in the freshly prepared staining working solution. Incubate for 15-30 minutes at 37°C in a water bath.[6][9]
- Washing: After incubation, rinse the slides thoroughly with distilled water.
- Counterstaining: Immerse the slides in the counterstain solution (e.g., Neutral Red or Hematoxylin) for 1-2 minutes.[6] This will stain the nuclei of the cells, providing contrast.
- Final Wash and Mounting: Rinse the slides again with distilled water, allow them to air dry completely, and then mount a coverslip using a suitable mounting medium.

Scoring Procedure



- Examine the stained smear under an oil immersion objective (100x).
- Identify and score 100 consecutive neutrophils (segmented neutrophils and bands).
- Each neutrophil is graded on a scale of 0 to 4+ based on the intensity and granularity of the colored precipitate in the cytoplasm, as described in the table below.[1]
- The total **NAP** score is calculated by summing the scores for the 100 neutrophils. The total score can range from 0 to 400.[1]

Score	Description of Staining	
0	No granules or a few very faint granules	
1+	Faint, diffuse granulation or a few distinct granules	
2+	Moderate number of distinct granules	
3+	Numerous, strong granules, but the nucleus is still visible	
4+	Cytoplasm is packed with intense granules, often obscuring the nucleus	

Workflow Diagram



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Caption: Workflow for NAP Cytochemical Staining and Scoring.



Protocol 2: Quantitative Measurement of NAP by ELISA

This protocol provides a general procedure for the quantitative determination of human Neutrophil Alkaline Phosphatase (**NAP**) in serum, plasma, and other biological fluids using a sandwich ELISA kit.

Principle

The sandwich ELISA for **NAP** is an immunoassay that utilizes a pair of antibodies specific to the **NAP** protein. A microtiter plate is pre-coated with a capture antibody that binds to **NAP** in the sample. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured **NAP**, forming a "sandwich". Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody. Finally, a TMB substrate solution is added, which is converted by the HRP into a colored product. The intensity of the color is directly proportional to the concentration of **NAP** in the sample and is measured spectrophotometrically.[4][5]

Materials

- Human NAP ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- · Distilled or deionized water
- Tubes for sample and standard dilutions
- Vortex mixer
- Absorbent paper

Experimental Protocol

• Reagent Preparation:



- Bring all reagents and samples to room temperature before use.
- Prepare working solutions of wash buffer, standards, detection antibody, and HRPconjugate according to the kit manufacturer's instructions. This typically involves diluting concentrated stock solutions.

Standard Curve Preparation:

 Prepare a serial dilution of the NAP standard to create a standard curve. This is crucial for determining the concentration of NAP in the unknown samples. A typical range might be 1.563-100 ng/mL.[8][12]

Sample Addition:

 Add 100 μL of each standard, blank (sample diluent), and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[13]

Incubation:

 Cover the plate and incubate for a specified time (e.g., 1-2 hours) at a specified temperature (e.g., 37°C).[12] During this time, the NAP in the samples and standards will bind to the capture antibody.

Washing:

 Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.[12] This removes any unbound components. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.

Addition of Detection Antibody:

- Add 100 μL of the diluted biotin-conjugated detection antibody to each well.
- Cover the plate and incubate for a specified time (e.g., 1 hour) at a specified temperature (e.g., 37°C).[12]



- Washing:
 - Repeat the washing step as described in step 5.
- Addition of HRP-Conjugate:
 - Add 100 μL of the diluted HRP-conjugate to each well.
 - Cover the plate and incubate for a specified time (e.g., 30 minutes) at a specified temperature (e.g., 37°C).[12]
- Washing:
 - Repeat the washing step as described in step 5.
- Substrate Addition and Color Development:
 - Add 90-100 μL of the TMB substrate solution to each well.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.
 The solution in the wells will turn blue.
- Stopping the Reaction:
 - Add 50 μL of the stop solution to each well. The color will change from blue to yellow.[12]
- Absorbance Measurement:
 - Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard optical density (O.D.) from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often



recommended.

- Use the standard curve to determine the concentration of NAP in each sample by interpolating the sample's mean absorbance.
- If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Workflow Diagram



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Caption: Workflow for Quantitative NAP Measurement by ELISA.

Data Presentation

The following tables summarize the expected quantitative data for **NAP** activity in various clinical contexts.

Table 1: NAP Score Interpretation



NAP Score Range	Interpretation	Associated Conditions (Examples)
< 20 (Low)	Decreased NAP activity	Chronic Myeloid Leukemia (CML), Myelodysplastic Syndromes (MDS), Aplastic Anemia[1][3]
20 - 100 (Normal)	Normal NAP activity	Healthy individuals, Secondary Polycythemia[1][4]
> 100 (High)	Increased NAP activity	Leukemoid Reaction (e.g., severe infections, inflammation), Polycythemia Vera (PV), Tissue Necrosis[1] [14]

Table 2: Comparative NAP Scores in Hematological Conditions



Condition	Typical NAP Score	Key Differentiating Features
Chronic Myeloid Leukemia (CML)	Very Low (< 20)[1][3]	Presence of Philadelphia chromosome (BCR-ABL1 fusion gene)
Leukemoid Reaction	High (> 100)[1][14]	Transient, reactive neutrophilia due to an underlying cause (e.g., infection)
Polycythemia Vera (PV)	High (> 100)[1]	Overproduction of red blood cells, often with JAK2 V617F mutation
Primary Myelofibrosis (PMF)	Variable (Normal to High)[3]	Bone marrow fibrosis
Essential Thrombocythemia (ET)	Variable (Normal to High)[3]	Markedly elevated platelet count
Secondary Polycythemia	Normal (20-100)[3]	Increased red blood cell mass due to an underlying cause (e.g., hypoxia)

Conclusion

The measurement of Neutrophil Alkaline Phosphatase activity remains a clinically relevant parameter, particularly in the differential diagnosis of myeloproliferative neoplasms. The choice between the semi-quantitative cytochemical staining method and the quantitative ELISA depends on the specific research or clinical question. The cytochemical NAP score provides a rapid, cost-effective, and widely available method for assessing neutrophil maturity and function at the single-cell level. In contrast, the ELISA offers a more precise and objective quantification of total NAP concentration in a given sample. The detailed protocols and workflows provided in these application notes are intended to guide researchers and clinicians in the accurate and reliable measurement of NAP activity.



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